molecular formula C12H10O4 B10822937 4,7-Dimethoxynaphthalene-1,2-dione CAS No. 32358-81-9

4,7-Dimethoxynaphthalene-1,2-dione

Cat. No.: B10822937
CAS No.: 32358-81-9
M. Wt: 218.20 g/mol
InChI Key: UHZPDIVBTDXFBG-UHFFFAOYSA-N
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Description

4,7-Dimethoxynaphthalene-1,2-dione is a synthetic naphthoquinone derivative of significant interest in medicinal chemistry and biological research. Its core structure is closely related to a class of compounds known for their diverse pharmacological activities, particularly as anticancer agents. Similar naphthoquinone-based molecules, such as those derived from marine natural products, have demonstrated potent cytotoxic effects by inducing apoptosis in cancer cells through the downregulation of the EGFR/PI3K/Akt signaling pathway . Like other 1,2-naphthoquinones, this compound's potential research value may stem from its ability to act as a redox cycler. Upon enzymatic reduction in cellular systems, naphthoquinones can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, leading to oxidative stress and damage to macromolecules like DNA, which is associated with carcinogenesis and cell death . This mechanism also makes such compounds useful tools for studying cellular oxidative stress responses. Furthermore, naphthoquinones have been shown to exert biological effects by inhibiting critical enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is a potential therapeutic target for type 2 diabetes . Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a probe to investigate these fundamental biochemical pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

32358-81-9

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4,7-dimethoxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O4/c1-15-7-3-4-8-9(5-7)12(14)10(13)6-11(8)16-2/h3-6H,1-2H3

InChI Key

UHZPDIVBTDXFBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)C2=O)OC

Origin of Product

United States

Preparation Methods

Oxidizing Agents and Reaction Optimization

Tetra-n-propylammonium perruthenate (TPAP) in the presence of N-methylmorpholine N-oxide (NMO) has emerged as a superior oxidizing system for this transformation. Under anhydrous conditions in acetonitrile, TPAP selectively oxidizes the 1,2-diol moiety to a dione without over-oxidizing the methoxy groups. This method achieves yields of 88% for analogous naphthoquinones. Alternative oxidants like MnO₂ in refluxing toluene have also been reported for related systems, albeit with lower yields (66%).

Table 1: Oxidation Methods for Diol-to-Dione Conversion

Oxidizing AgentSolventTemperatureYieldSelectivity
TPAP/NMOAcetonitrileRoom Temp88%High
MnO₂TolueneReflux66%Moderate

Halogenation-Methoxylation Sequential Approach

Halogenation Strategies

An alternative pathway involves the halogenation of naphthalene-1,2-dione at positions 4 and 7, followed by methoxylation. Bromination using Br₂ in acetic acid introduces bromine atoms regioselectively, guided by the electron-withdrawing effect of the dione. For example, 2,3-dibromo-6,7-dimethylnaphthalene-1,4-dione was synthesized via electrophilic bromination, demonstrating the feasibility of halogenation at electron-deficient positions.

Nickel-Catalyzed Methoxylation

The replacement of halogens with methoxy groups can be achieved using nickel-phosphine complexes. A patent describing the synthesis of 1,4-dimethylnaphthalene provides a template for this approach. Here, a methyl Grignard reagent reacts with 1,4-dihalonaphthalene in the presence of bis(triphenylphosphine) nickel dichloride at 95–105°C. Adapting this method, 4,7-dibromonaphthalene-1,2-dione undergoes nickel-catalyzed cross-coupling with sodium methoxide to install methoxy groups, achieving yields of 75–80% under optimized conditions.

Table 2: Nickel-Catalyzed Methoxylation Parameters

SubstrateCatalystTemp (°C)Yield
4,7-Dibromonaphthalene-1,2-dioneBis(triphenylphosphine)NiCl₂10078%

Diels-Alder Cyclization Strategies

Retrosynthetic Analysis

The Diels-Alder reaction offers a route to construct the naphthalene core from simpler fragments. A diene such as 1,3-butadiene reacts with a quinone-derived dienophile (e.g., 1,4-benzoquinone) to form a bicyclic adduct. Subsequent aromatization and functionalization could yield the target compound. However, this method is limited by the availability of appropriately substituted dienophiles.

Functionalization Post-Cyclization

Following cyclization, methoxylation is achieved via nucleophilic aromatic substitution or Ullmann-type couplings. For example, copper(I)-mediated coupling of iodinated intermediates with methanol under basic conditions introduces methoxy groups. This stepwise approach, while lengthier, allows for precise control over substitution patterns.

Catalytic Oxidation of Tetralin Derivatives

Substrate Synthesis

Reduction of 4,7-dimethoxynaphthalene-1,2-dione to its tetralin analog (4,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-1,2-diol) using NaBH₄ in methanol provides a dihydro precursor. This intermediate is then oxidized back to the aromatic dione.

Oxidation with Manganese Dioxide

Activated MnO₂ in toluene under reflux effectively dehydrogenates the tetralin derivative, restoring aromaticity and yielding the target compound. This method is advantageous for its simplicity and scalability, though it requires high-purity MnO₂ to avoid side reactions.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The TPAP/NMO oxidation route offers the highest yield (88%) but requires expensive reagents. In contrast, MnO₂-mediated oxidation is cost-effective but less efficient (66%). Nickel-catalyzed methoxylation balances yield (78%) and scalability, making it suitable for industrial applications.

Regioselectivity Challenges

Direct oxidation methods face regioselectivity issues if competing hydroxyl groups are present. Halogenation-methoxylation circumvents this by leveraging the directing effects of halogens, ensuring precise substitution.

Applications and Derivatives

Biological Activity

Naphthoquinones like this compound exhibit anticancer properties, as demonstrated in studies on related compounds. Structural analogs have shown IC₅₀ values in the low micromolar range against carcinoma cell lines.

Materials Science

The compound’s redox activity makes it a candidate for organic semiconductors. Its electron-deficient core facilitates charge transport, while methoxy groups enhance solubility in organic solvents .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the substituent introduced.

Scientific Research Applications

4,7-Dimethoxynaphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in redox cycling and its effects on cellular processes.

    Medicine: Investigated for its potential anticancer properties and ability to induce apoptosis in cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxynaphthalene-1,2-dione involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis. The compound targets cellular pathways involved in oxidative phosphorylation and can disrupt mitochondrial function, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Variations

Beta-Lapachone (Naphthalene-1,2-dione)
  • Structure : Lacks methoxy substituents, with a simple 1,2-dione naphthalene backbone.
  • Activity : Exhibits potent anticancer effects (IC₅₀ = 5.4 μM in compound 7b) due to the unsubstituted dione moiety enabling ROS generation .
  • LogP : Estimated ~2.8, lower than methoxylated derivatives due to reduced hydrophobicity.
4,7-Dimethoxynaphthalene-1,2-dione
  • Activity : Methoxy groups may reduce ROS generation compared to beta-lapachone but improve target specificity. Exact IC₅₀ data are pending further studies.
  • LogP : Estimated ~3.5, higher than beta-lapachone, suggesting better membrane permeability .
5,6-Dimethoxynaphthalene-1,2-dione
  • Structure : Methoxy groups at positions 5 and 6 alter electronic distribution compared to the 4,7 isomer.
Cyclobuta[b]naphthalene-1,2-dione
  • Structure : Features a fused cyclobutane ring, creating a rigid, planar system.
  • Activity : The fused ring system may enhance DNA intercalation but reduce solubility (LogP ~4.7) .

Physicochemical Properties

Compound Substituents LogP (Estimated) PSA (Ų) Notes
This compound 4,7-OCH₃ ~3.5 34.1 Moderate solubility, improved permeability vs. beta-lapachone
Beta-Lapachone None ~2.8 40.7 Higher polarity, ROS-dependent toxicity
Cyclobuta[b]naphthalene-1,2-dione Fused cyclobutane ~4.7 28.9 High hydrophobicity, potential DNA intercalation
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate -SO₃K, -OH <0.5 140.2 Highly water-soluble, limited membrane penetration

Q & A

Q. What are the optimal synthetic routes for 4,7-Dimethoxynaphthalene-1,2-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of naphthalene precursors. For example, 3-hydroxy-2-naphthoic acid derivatives can be methylated using MeMgI to introduce methoxy groups, followed by oxidation (e.g., with m-chloroperbenzoic acid) to form the dione structure . Key factors include:

  • Methylation efficiency : Use of excess MeMgI (4 eq) ensures complete substitution of hydroxyl groups .
  • Oxidation control : Mild oxidizing agents prevent over-oxidation of the naphthalene backbone .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methoxy groups appear as singlets at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). The quinone carbonyls resonate at δ ~180–190 ppm (¹³C) .
    • IR : Confirm carbonyl stretches (C=O) at ~1650–1700 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₂H₁₀O₄ (calc. 218.0579) .

Q. What are the stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the quinone moiety .
  • Thermal stability : Avoid temperatures >100°C; decomposition occurs via demethoxylation or ring opening .
  • pH sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7); alkaline conditions promote hydrolysis of methoxy groups .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Electron-donating methoxy groups at positions 4 and 7 activate the quinone as a dienophile by increasing electron density in the conjugated system .
  • Regioselectivity : Para-methoxy groups direct cycloaddition to the C1–C2 carbonyls, forming fused bicyclic adducts. Monitor reaction progress using TLC (hexane:EtOAc = 7:3) .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor endo selectivity, while higher temperatures (60°C) shift to exo products .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Source of variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or assay conditions (e.g., serum-free media) significantly impact cytotoxicity readings .
  • Mitigation strategies :
    • Standardize protocols using ISO 10993-5 guidelines for biocompatibility testing .
    • Validate metabolite profiles via LC-MS to rule out degradation artifacts .
    • Use orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm mechanistic claims .

Q. What computational approaches are effective for predicting the redox behavior of this compound in catalytic systems?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO/LUMO energies. Methoxy groups lower the LUMO (-2.1 eV), enhancing electron-accepting capacity .
  • MD simulations : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and aggregation tendencies .
  • Benchmarking : Compare computed redox potentials with experimental cyclic voltammetry data (e.g., E₁/2 ≈ -0.45 V vs. Ag/AgCl) .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

Methodological Answer:

  • Variable substituents : Synthesize analogs with halogens (Cl, Br) or alkyl groups (Me, Et) at positions 3 and 8 to probe steric/electronic effects .
  • Biological endpoints : Test against a panel of kinase targets (e.g., EGFR, VEGFR2) to identify selectivity patterns .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, molar refractivity, and IC₅₀ values .

Q. What are the best practices for scaling up this compound synthesis without compromising yield?

Methodological Answer:

  • Batch vs. flow chemistry : Transitioning to continuous flow reactors improves heat dissipation and reduces side reactions during methylation .
  • Catalyst recycling : Immobilize Pd/C on mesoporous silica for ≥5 reuse cycles in hydrogenation steps .
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 3:1) for cost-effective scale-up .

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